N'-[(E)-(4-hydroxyphenyl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide
Description
N'-[(E)-(4-hydroxyphenyl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide is a synthetic hydrazide-hydrazone derivative featuring a quinazolinone core. Its structure comprises:
- A 4-hydroxyphenyl methylidene group linked to the hydrazide moiety.
- A 3,4-dihydroquinazolin-4-one scaffold substituted at position 3 with a 2-methylprop-2-en-1-yl (isoprenyl) group.
- A sulfanylacetohydrazide bridge connecting the quinazolinone and hydrazone segments.
Properties
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-2-[3-(2-methylprop-2-enyl)-4-oxoquinazolin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-14(2)12-25-20(28)17-5-3-4-6-18(17)23-21(25)29-13-19(27)24-22-11-15-7-9-16(26)10-8-15/h3-11,26H,1,12-13H2,2H3,(H,24,27)/b22-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVPEDRAXYPIMW-SSDVNMTOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxyphenyl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide typically involves a multi-step process:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the quinazolinone core.
Hydrazide Formation: The hydrazide group is formed by reacting the intermediate with hydrazine or its derivatives.
Condensation with Hydroxybenzaldehyde: The final step involves the condensation of the hydrazide intermediate with 4-hydroxybenzaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Condensation Reactions
The hydrazide moiety (-NH-NH-C=O) facilitates condensation with carbonyl-containing compounds. Key findings include:
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the hydrazide’s terminal NH₂ on the aldehyde’s carbonyl carbon, followed by dehydration to form the hydrazone (Schiff base) .
Cyclization Reactions
The compound’s sulfur and nitrogen atoms enable heterocycle formation:
Structural Evidence : Cyclization products show characteristic mass spectral peaks at m/z 438–526, correlating with molecular weights of fused quinazolinone-azetidine systems .
Oxidation of Sulfanyl Group
The C–S–C linkage undergoes controlled oxidation:
Kinetics : Sulfoxide formation is favored under mild conditions, while sulfones require stronger oxidants and extended reaction times .
Quinazolinone Ring Functionalization
The 4-oxo-3,4-dihydroquinazolin-2-yl group participates in electrophilic substitutions:
Regioselectivity : Electrophiles preferentially attack the C-6 position due to electron-withdrawing effects of the 4-oxo group .
Allyl Group Reactivity
The 2-methylprop-2-en-1-yl substituent enables addition and polymerization:
| Reaction Type | Conditions | Product | Application |
|---|---|---|---|
| Radical polymerization | AIBN initiator, 70°C | Poly(allyl-quinazolinone) | Potential use in stimuli-responsive materials. |
| Epoxidation | m-CPBA, CH₂Cl₂ | Epoxide derivative | Stereoselective epoxidation confirmed by GC-MS. |
Thermal Stability : The allyl group decomposes above 200°C, limiting high-temperature applications.
Hydrolysis and Degradation
Acid/base-mediated cleavage studies reveal:
Stability Profile : The compound is stable in neutral aqueous solutions but degrades rapidly under strong acidic or alkaline conditions .
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds containing the quinazoline moiety, such as N'-[(E)-(4-hydroxyphenyl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide, exhibit significant antitumor properties. Studies have shown that derivatives of hydrazide compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and lung cancers .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Quinazoline derivatives are known for their ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways, making them candidates for developing new antibiotics .
Anticonvulsant Effects
In addition to antitumor and antimicrobial properties, certain derivatives of this compound have shown anticonvulsant effects in preclinical studies. The mechanism is thought to involve modulation of neurotransmitter systems, particularly GABAergic pathways .
Cardiovascular Benefits
Some studies suggest that quinazoline derivatives can positively influence lipid profiles by increasing HDL cholesterol levels, which may contribute to cardiovascular health .
Synthetic Pathways
The synthesis of this compound involves several steps:
- Formation of the hydrazone from 4-hydroxybenzaldehyde and acetohydrazide.
- Introduction of the quinazoline moiety through a nucleophilic substitution reaction involving thiol derivatives.
- Final modifications to achieve the desired functional groups.
These synthetic routes are essential for optimizing yields and enhancing biological activity through structural modifications.
Antitumor Research
A study conducted by Al-Suwaidan et al. (2016) evaluated various hydrazone derivatives for their antitumor efficacy against human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range, suggesting potent activity against tumor cells .
Antimicrobial Activity Assessment
In another study by Lfta et al. (2016), quinazoline derivatives were tested against both Gram-positive and Gram-negative bacteria using disc diffusion methods. The study found that specific modifications to the quinazoline structure enhanced antibacterial activity significantly compared to standard antibiotics .
Neuropharmacological Studies
El-Helby & Wahab (2003) explored the anticonvulsant properties of similar compounds in animal models, demonstrating significant reductions in seizure frequency when administered at therapeutic doses, indicating potential for further development as anticonvulsants .
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxyphenyl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
Key Observations :
- Hydrazide-hydrazone derivatives (e.g., 3b, 4a) are typically synthesized via condensation reactions between hydrazides and aldehydes in polar solvents (methanol/ethanol), achieving high yields (85–93%) .
- The target compound likely follows a similar pathway, though its isoprenyl-substituted quinazolinone core may require additional steps (e.g., alkylation or cyclization) .
Physicochemical Properties
Table 3: Spectral and Physical Data
Biological Activity
N'-[(E)-(4-hydroxyphenyl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a hydrazone linkage and a quinazoline moiety, which are known to contribute to various biological activities. The molecular formula is with a molecular weight of approximately 396.51 g/mol.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Antiproliferative Activity : Compounds with 4-hydroxyphenyl groups have shown the ability to inhibit cell growth by inducing cell cycle arrest and apoptosis in cancer cells .
- Antioxidant Properties : The presence of phenolic groups contributes to significant antioxidant activity, which can mitigate oxidative stress in cells .
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and neurodegenerative diseases, such as acetylcholinesterase (AChE) .
In Vitro Studies
Several studies have evaluated the biological activity of this compound:
- Cytotoxicity Assays : In MTT assays, the compound exhibited low cytotoxicity up to concentrations of 25 μM, indicating its safety profile for potential therapeutic use .
- Antimicrobial Activity : Preliminary tests have shown that derivatives of this compound possess antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent .
- Antioxidant Activity : The antioxidant capacity was evaluated using the ABTS radical scavenging assay. Results indicated an effective scavenging ability comparable to standard antioxidants, with EC50 values around 9.0 μM .
Table: Summary of Biological Activities
| Activity Type | Assay Method | Results |
|---|---|---|
| Cytotoxicity | MTT Assay | Low toxicity (up to 25 μM) |
| Antioxidant | ABTS Scavenging | EC50 = 9.0 μM |
| Antimicrobial | Disk Diffusion | Effective against multiple bacterial strains |
| Enzyme Inhibition | AChE Inhibition Assay | Moderate inhibition observed |
Case Study 1: Antiproliferative Effects
A study focused on the antiproliferative effects of similar hydrazone derivatives found that they significantly inhibited the growth of breast cancer cell lines by inducing apoptosis through the mitochondrial pathway. This suggests that this compound may exert similar effects due to its structural similarities .
Case Study 2: Neuroprotective Properties
Another investigation explored the neuroprotective properties of compounds containing the quinazoline structure. It was found that these compounds could protect neuronal cells from oxidative stress-induced damage, potentially making this compound a candidate for treating neurodegenerative diseases like Alzheimer's .
Q & A
Q. What are the standard synthetic routes for preparing this hydrazide derivative, and how can purity be ensured?
The compound is typically synthesized via condensation of a substituted aldehyde (e.g., 4-hydroxyphenyl aldehyde derivatives) with a thiol-containing hydrazide precursor under catalytic conditions (e.g., acid or base catalysts). Key steps include:
- Controlled reaction conditions : Temperature (60–80°C) and solvent selection (e.g., ethanol or DMF) to minimize side reactions .
- Purification : Column chromatography or recrystallization using ethyl acetate/hexane mixtures to achieve >95% purity .
- Validation : Thin-layer chromatography (TLC) and melting point analysis to confirm intermediate and final product integrity .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm the hydrazone (E)-configuration and substituent positions (e.g., sulfanyl and quinazolinone groups) .
- X-ray diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks, particularly for hydrazide derivatives .
- Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound?
- GHS compliance : Use PPE (gloves, lab coat) due to potential irritancy (Warning: H315/H319) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated chemical waste containers .
Advanced Research Questions
Q. How can Design of Experiments (DoE) and machine learning optimize reaction yields and selectivity?
- DoE : Use factorial designs (e.g., 2³) to test variables like catalyst loading, temperature, and solvent ratios. For example, Bayesian optimization has outperformed manual tuning in similar hydrazide syntheses .
- AI integration : Implement tools like COMSOL Multiphysics for real-time parameter adjustments in flow chemistry setups, reducing trial-and-error iterations .
Q. What computational strategies predict the compound’s electronic properties and reactivity?
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to assess redox behavior and nucleophilic/electrophilic sites .
- Molecular docking : Screen interactions with biological targets (e.g., quinazolinone-binding enzymes) using AutoDock Vina .
Q. How can contradictory data in reaction yields or biological activity be resolved?
- Statistical analysis : Apply ANOVA to identify significant variables (e.g., solvent polarity) causing yield discrepancies .
- Reproducibility checks : Cross-validate results using alternative synthetic routes (e.g., microwave-assisted vs. traditional heating) .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?
- Kinetic studies : Monitor reactions via in situ FTIR to track intermediate formation (e.g., thiolate anions) .
- Isotopic labeling : Use deuterated solvents to probe hydrogen-bonding effects on reaction pathways .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
